molecular formula C15H14N2O3 B5740625 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide CAS No. 57790-88-2

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide

Cat. No. B5740625
CAS RN: 57790-88-2
M. Wt: 270.28 g/mol
InChI Key: USGOUVPJEDUBND-UHFFFAOYSA-N
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Patent
US04154950

Procedure details

A solution of p-acetamidobenzoic acid (12.5 g.) in 250 ml. of tetrahydrofuran is treated with triethylamine (11.1 ml.). The mixture is then treated with isobutylchloroformate (10.4 ml.) and, after 5 min. at about 25° C., with p-aminophenol (13.3 g.) in 80 ml. of dry pyridine. After 40 min. the crude product is obtained by addition of 2 liters of water. The product is recrystallized from 500 ml. of hot methanol by dilution with 300 ml. of water as white crystals, 5.9 g., melting point 275.0°-277.0° C.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
solvent
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].O1CCCC1.C(OC(Cl)=O)C(C)C.[CH:27]1[C:32]([NH2:33])=[CH:31][CH:30]=[C:29]([OH:34])[CH:28]=1>O.N1C=CC=CC=1.C(N(CC)CC)C>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:33][C:32]2[CH:27]=[CH:28][C:29]([OH:34])=[CH:30][CH:31]=2)=[O:11])=[CH:12][CH:13]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
11.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
13.3 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.